![molecular formula C39H54O6 B3034311 3-beta-O-(cis-p-Coumaroyl)corosolic acid CAS No. 155800-17-2](/img/structure/B3034311.png)
3-beta-O-(cis-p-Coumaroyl)corosolic acid
Overview
Description
3-beta-O-(cis-p-Coumaroyl)corosolic acid is a type of triterpenoid . It is also known by other names such as 3beta-cis-p-Coumaroyloxy-2alpha-hydroxyurs-12-en-28-oic acid and Urs-12-en-28-oic acid .
Molecular Structure Analysis
The molecular formula of 3-beta-O-(cis-p-Coumaroyl)corosolic acid is C39H54O6 . It has a molecular weight of 618.9 g/mol .Physical And Chemical Properties Analysis
3-beta-O-(cis-p-Coumaroyl)corosolic acid is a powder . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 718.7±60.0 °C at 760 mmHg .Scientific Research Applications
Pancreatic Lipase Inhibition
3-beta-O-(cis-p-Coumaroyl)corosolic acid has shown potential in inhibiting pancreatic lipase, an enzyme critical in the digestive process. This inhibition can influence lipid metabolism, suggesting its potential application in managing obesity and related metabolic disorders (Jang et al., 2008).
Xanthine Oxidase Inhibition
This compound is also investigated for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism leading to uric acid production. Inhibiting this enzyme is crucial for treating conditions like gout and hyperuricemia (Chiang et al., 1994).
PTP1B Inhibition
Research has explored its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is significant in insulin signaling. Inhibiting PTP1B can have therapeutic implications for insulin resistance and Type 2 diabetes management (de Cássia Lemos Lima et al., 2018).
Antimicrobial Properties
Studies indicate antimicrobial properties of compounds similar to 3-beta-O-(cis-p-Coumaroyl)corosolic acid, especially against Gram-positive bacteria and yeasts. This suggests its potential application in developing new antimicrobial agents (Braca et al., 2000).
Cytotoxic Effects
There is also evidence of its cytotoxic effects against various cancer cell lines. Such findings are crucial for the development of new anticancer therapies (Ma et al., 1999).
Cytochrome P450 Inhibition
Compounds related to 3-beta-O-(cis-p-Coumaroyl)corosolic acid have shown inhibitory effects on the cytochrome P450 enzyme system, which is pivotal in drug metabolism. This can have implications for drug interaction studies and personalized medicine (Tsukamoto et al., 2004).
Mechanism of Action
Target of Action
It is classified as a triterpenoid , a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects.
Pharmacokinetics
It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone , which may influence its bioavailability.
properties
IUPAC Name |
(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVUQLLYZLSRLB-YLYZQIMOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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